
3-(5-Chloro-2-hydroxyphenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(5-Chloro-2-hydroxyphenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-5-ol, also known as CHIR-99021, is a small molecule inhibitor of glycogen synthase kinase 3 (GSK-3). GSK-3 is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including cell differentiation, proliferation, and apoptosis. CHIR-99021 has been widely used in scientific research due to its ability to regulate the Wnt/β-catenin signaling pathway, which is involved in embryonic development, stem cell maintenance, and tissue regeneration.
Scientific Research Applications
Antioxidant Activity
Research has demonstrated the synthesis and antioxidant activity of novel derivatives containing 5-chloro-2-hydroxyphenyl, which exhibited significant antioxidant capabilities. For instance, one derivative showed 1.5 times higher antioxidant activity than ascorbic acid, a well-known antioxidant (Tumosienė et al., 2019).
Antimycobacterial Activity
A study on the synthesis of 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-4,5-dihydro-1H-1-isonicotinoyl-4,5-dihydropyrazoles revealed their potent antimycobacterial activity, particularly against Mycobacterium tuberculosis strains, including INH-resistant strains (Almeida da Silva et al., 2008).
Microwave-Assisted Synthesis
Microwave-assisted synthesis techniques have been employed to create a series of 5-hydroxy-5-trichloromethyl-4,5-dihydroisoxazoles, demonstrating an environmentally friendly and efficient method for synthesizing these compounds (Martins et al., 2002).
Fluoride Chemosensors
Certain derivatives containing 5-chloro-2-hydroxyphenyl have been investigated for their potential as fluoride chemosensors. These compounds have shown significant color changes and optical shifts upon the addition of fluoride, indicating their potential application in sensing technologies (Ma et al., 2013).
Anticancer Activity
Research on novel 5-(3-(substituted phenyl)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl derivatives, including those with trifluoromethyl groups, demonstrated significant anticancer activity, particularly against PC-3 cells. This indicates the potential of these compounds in cancer treatment (Liu et al., 2008).
properties
IUPAC Name |
3-(5-chloro-2-hydroxyphenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF3NO3/c11-5-1-2-8(16)6(3-5)7-4-9(17,18-15-7)10(12,13)14/h1-3,16-17H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZLUVGDZFTZRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NOC1(C(F)(F)F)O)C2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Amino[4-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B2446466.png)
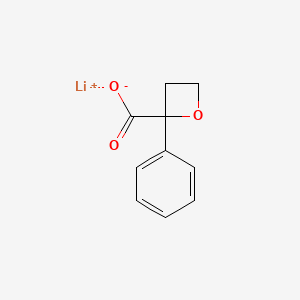
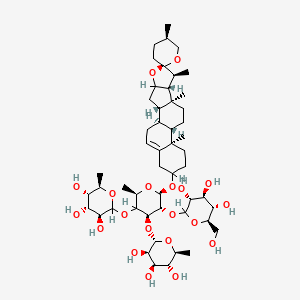
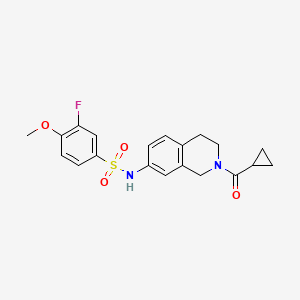

![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-methyl-1,2,4-triazole](/img/structure/B2446475.png)

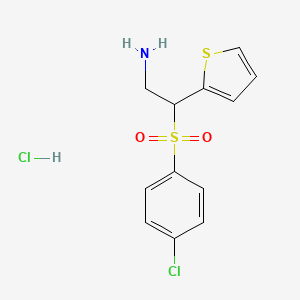

![2-Ethyl-5-((3-methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2446480.png)
![N-[(6-methylpyridin-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B2446481.png)
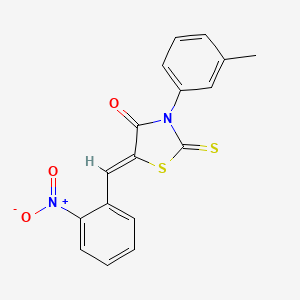
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-(5-methylthiophen-2-yl)cyclopropane-1-carboxamide](/img/structure/B2446485.png)
![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide](/img/structure/B2446486.png)